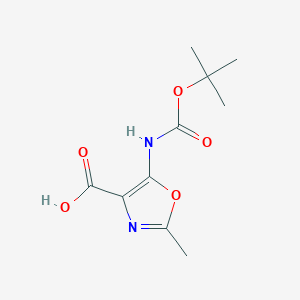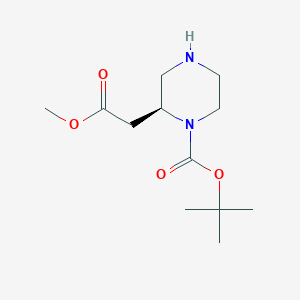
6-Bromohexyl 2-methylprop-2-enoate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 6-Bromohexyl 2-methylprop-2-enoate is C10H17BrO2. The InChI Key is AJJFVKOXBAVLPU-UHFFFAOYSA-N. The Canonical SMILES is CC(=C)C(=O)OCCCCCCBr.Chemical Reactions Analysis
6-Bromohexyl 2-methylprop-2-enoate has been characterized photophysically within cross-linked silicon-containing organic copolymers. Studies involving the dipyrromethene–BF2 dye PM597 incorporated into copolymers of 3-trimethoxysilylpropyl 2-methylprop-2-enoate reveal insights into the structural and photophysical properties of these materials.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromohexyl 2-methylprop-2-enoate include its molecular weight of 249.14 . It is recommended to store this compound in a tightly closed container, in a cool and dry place .Wissenschaftliche Forschungsanwendungen
Metal-Mediated Synthesis of Lactones
Research shows that methyl 2-bromomethylprop-2-enoate can undergo metal-mediated reactions to form α-methylene-γ-lactones in high yields when reacting with aldehydes through Sn and Zn complexes in aqueous conditions. This method has proven to be an efficient way to synthesize lactones, which are significant in various chemical syntheses and pharmaceutical applications (Drewes et al., 1995).
Formation of β-Lactams
Treatment of related compounds with concentrated HBr solution leads to the formation of intermediates, which can be transformed into N-substituted β-lactams through regioselective transformations. This process demonstrates the compound's utility in synthesizing complex organic molecules, including β-lactams, which are core structures in many antibiotics (Buchholz & Hoffmann, 1991).
Photophysical Characterization in Polymers
The compound has been characterized photophysically within cross-linked silicon-containing organic copolymers. Studies involving the dipyrromethene–BF2 dye PM597 incorporated into copolymers of 3-trimethoxysilylpropyl 2-methylprop-2-enoate reveal insights into the structural and photophysical properties of these materials. Such copolymers have been identified as potential candidates for active laser media due to their high photo-stability and desirable laser properties (Tyagi et al., 2007).
Biocatalytic Synthesis of Chiral Intermediates
Enoate reductases have been applied to develop a biocatalyzed approach for synthesizing chiral intermediates like methyl (S)-2-bromobutanoate, demonstrating the compound's relevance in chiral synthesis and pharmaceutical applications. This approach highlights the compound's role in introducing stereogenic units into molecular skeletons of certain chiral drugs (Brenna et al., 2012).
Wirkmechanismus
Enoate reductases have been applied to develop a biocatalyzed approach for synthesizing chiral intermediates like methyl (S)-2-bromobutanoate, demonstrating the compound’s relevance in chiral synthesis and pharmaceutical applications. This approach highlights the compound’s role in introducing stereogenic units into molecular skeletons of certain chiral drugs.
Zukünftige Richtungen
Given its multifaceted mechanisms and preclinical efficacy, 6-Bromohexyl 2-methylprop-2-enoate warrants further investigation in clinical settings to validate its therapeutic utility against cancer . The evidence presented underscores the need for rigorous pharmacokinetic and toxicological studies to establish safe dosing parameters for future clinical trials .
Eigenschaften
IUPAC Name |
6-bromohexyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJFVKOXBAVLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448915 | |
| Record name | Bromohexyl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohexyl 2-methylprop-2-enoate | |
CAS RN |
128055-28-7 | |
| Record name | Bromohexyl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



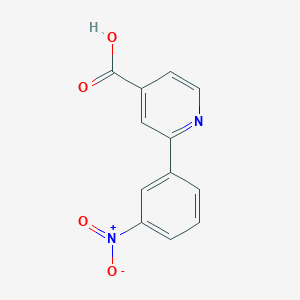
![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)

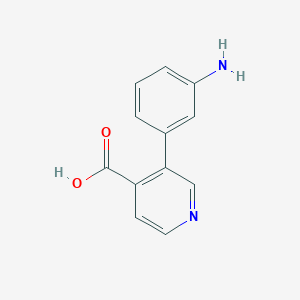
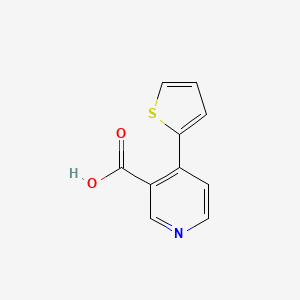
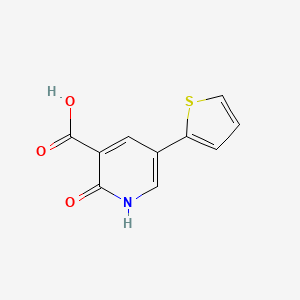
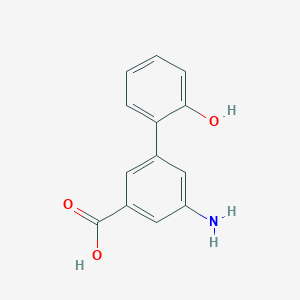


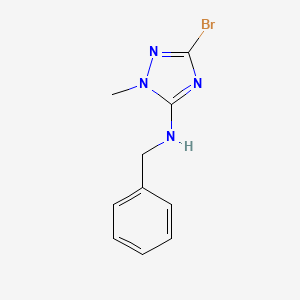

![(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3046657.png)
